molecular formula C11H15NO3S B2964303 N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide CAS No. 1235018-13-9

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide

Cat. No.: B2964303
CAS No.: 1235018-13-9
M. Wt: 241.31
InChI Key: KIEWZIXFBLIREP-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring directly attached to the sulfonyl group and a 4-methoxybenzyl substituent on the nitrogen atom. This compound’s structure combines the conformational rigidity of the cyclopropane ring with the electron-donating methoxy group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-10-4-2-9(3-5-10)8-12-16(13,14)11-6-7-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEWZIXFBLIREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide typically involves the reaction of 4-methoxybenzylamine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Evidence Source
N-[(4-Bromophenyl)methyl]cyclopropanesulfonamide C₁₀H₁₂BrNO₂S 290.18 4-Bromophenyl, cyclopropane No activity reported; bromo substituent may enhance lipophilicity
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide C₁₅H₁₅NO₄S 329.35 4-Acetylphenyl, 4-methoxyphenyl Antibacterial, antioxidant activities
N-[4-Amino-2-(cyclopropylmethoxy)phenyl]methanesulfonamide C₁₂H₁₆N₂O₃S 280.33 Cyclopropylmethoxy, amino group Potential enhanced solubility due to amino group
3-(3-(4-Chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide C₁₉H₂₄ClN₃O₆S₂ 490.00 Dual sulfonamide groups, chloro, methoxy Complex structure; likely high protein binding due to multiple polar groups
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide C₂₅H₃₁NO₄S 453.59 Cyclopentyl, methylsulfonylphenyl Bulky substituents may hinder membrane permeability

Key Observations:

  • Substituent Effects : The 4-methoxy group in the target compound is electron-donating, which may stabilize aromatic interactions compared to electron-withdrawing groups like bromo (in ) or acetyl (in ).
  • Cyclopropane vs.

Biological Activity

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring attached to a sulfonamide group and a methoxyphenyl moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Research indicates that compounds similar to this compound may interact with specific biological targets, influencing pathways such as the STING (Stimulator of Interferon Genes) pathway. The activation of this pathway is crucial for innate immune responses, particularly in the context of cancer and infectious diseases.

Anticancer Activity

In studies evaluating the anticancer potential of related compounds, significant findings have emerged regarding their ability to inhibit tumor growth. For example, compounds that activate the STING pathway have shown promise in enhancing anti-tumor immunity.

  • Case Study : In an experiment involving a 4T1 mouse tumor model, treatment with a structurally similar compound resulted in a tumor growth inhibition (TGI) of 39% after two weeks of administration at a dosage of 40 mg/kg. This suggests that this compound may possess similar efficacy in inhibiting tumor growth through immune modulation.

Cytotoxicity Profile

The cytotoxic effects of this compound have been assessed against various cell lines. The results indicate that while there is some level of cytotoxicity, it is significantly lower compared to traditional chemotherapeutic agents like albendazole.

CompoundCell Line TestedCytotoxicity (%)Reference
This compoundSH-SY5Y (human neuroblastoma)<30% at 500 µM
AlbendazoleSH-SY5Y (human neuroblastoma)~50% at 500 µM

This table illustrates the comparative cytotoxicity of this compound versus albendazole, highlighting its potential as a safer alternative in therapeutic applications.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable pharmacokinetic properties, including:

  • Oral Bioavailability : High oral bioavailability has been observed in related compounds.
  • Half-Life : Moderate half-life indicating sustained action.
  • CYP Inhibition : Minimal inhibition on cytochrome P450 enzymes suggests lower potential for drug-drug interactions.

Q & A

Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide, considering its structural complexity?

A multi-step synthesis is typically employed, involving cyclopropane ring formation, sulfonamide coupling, and functional group protection. For example, the preparation of structurally analogous sulfonamides often uses palladium-catalyzed cross-coupling reactions to introduce aryl groups, followed by cyclopropanation via Simmons–Smith conditions . Purification via column chromatography and crystallization ensures product integrity. Intermediate characterization by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical for verifying synthetic fidelity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

X-ray crystallography provides definitive structural confirmation, as demonstrated for related sulfonamides (e.g., hydrogen-bonding patterns in N-(4-hydroxyphenyl)benzenesulfonamide ). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., COSY, HSQC) to resolve cyclopropane proton coupling and aryl group substitution patterns.

Q. How can researchers assess the purity and stability of this compound under various storage conditions?

Purity is quantified via HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Stability studies under varying temperatures (e.g., 4°C, −20°C) and humidity levels are conducted using accelerated degradation protocols. For sulfonamide derivatives, monitoring hydrolysis products via LC-MS over time is essential to establish shelf-life recommendations .

Advanced Research Questions

Q. How can contradictory data in the compound’s pharmacological profiles across studies be resolved?

Discrepancies in biological activity (e.g., IC50 variability) may arise from differences in assay conditions (e.g., cell line selection, serum concentration). Standardizing protocols, such as using isogenic cell lines and matched controls, reduces variability. Additionally, verifying compound integrity post-assay via LC-MS ensures observed effects are not due to degradation .

Q. What strategies are employed to study the compound’s interaction with biological targets at the molecular level?

Molecular docking simulations predict binding modes to target proteins (e.g., enzymes or receptors). For validation, surface plasmon resonance (SPR) quantifies binding affinity, while X-ray crystallography of protein-ligand complexes (as in pyrimidine-based sulfonamides ) provides atomic-level interaction details. Mutagenesis studies further identify critical residues for binding.

Q. In structure-activity relationship (SAR) studies, how does the cyclopropane ring influence bioactivity compared to other ring systems?

Cyclopropane’s ring strain and unique stereoelectronic properties enhance target binding in some cases. Comparative SAR studies involve synthesizing analogs with cyclohexane or aromatic rings. For example, replacing cyclopropane with a benzene ring in sulfonamide derivatives reduced antimicrobial potency by 50%, highlighting the cyclopropane’s role in bioactivity .

Methodological Considerations

  • Data Contradiction Analysis : Use orthogonal assays (e.g., biochemical vs. cellular) to confirm activity. For instance, discrepancies in kinase inhibition data may require phospho-specific Western blotting alongside enzymatic assays .
  • Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
  • Biological Evaluation : Combine in vitro assays (e.g., cytotoxicity, enzyme inhibition) with in vivo pharmacokinetic studies (e.g., bioavailability, metabolite profiling) for translational relevance .

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